N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole core, which is achieved by reacting hydrazonoyl halides with potassium thiocyanate . . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring .
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent
Mechanism of Action
The mechanism of action of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt DNA replication processes, making it effective against bacterial and cancer cells . The compound may also inhibit specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other thiadiazole derivatives, such as:
- N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide
- Butyramide, n-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-
- N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological and chemical behavior.
Properties
Molecular Formula |
C18H19N5O3S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H19N5O3S2/c1-3-4-11-27-18-21-20-17(28-18)19-16(25)15-14(24)9-10-23(22-15)12-5-7-13(26-2)8-6-12/h5-10H,3-4,11H2,1-2H3,(H,19,20,25) |
InChI Key |
OLNHSBPEYFXKEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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